Molecular Weight and Atom Composition: 3-Oxa vs. 3-Oxo Core Comparison
The target 3-oxa compound has a molecular weight of 213.27 Da (C11H19NO3), which is 12.02 Da lower than the 3-oxo analog N-Boc-nortropinone (225.29 Da, C12H19NO3). This difference arises from the replacement of the ketone carbonyl (C=O, ~28 Da structural contribution) with an ether oxygen (C-O-C ring insertion), resulting in one fewer carbon atom. The lower molecular weight enhances atom economy and reduces lipophilicity, a critical parameter in fragment-based drug discovery where maintaining MW below 250 Da is a recognized lead-likeness criterion. The absence of the carbonyl group also removes a hydrogen-bond acceptor site, altering the H-bond acceptor count from 4 (3-oxo) to 3 (3-oxa), which directly impacts predicted solubility and permeability profiles .
| Evidence Dimension | Molecular Weight and Molecular Formula |
|---|---|
| Target Compound Data | MW 213.27 Da; Formula C11H19NO3; H-bond acceptors: 3 |
| Comparator Or Baseline | N-Boc-nortropinone (3-oxo analog, CAS 185099-67-6): MW 225.29 Da; Formula C12H19NO3; H-bond acceptors: 4 |
| Quantified Difference | MW difference: 12.02 Da (5.3% lower); one fewer carbon atom; one fewer H-bond acceptor |
| Conditions | Calculated molecular properties from CAS registry and ChemSpider data |
Why This Matters
For procurement in fragment-based screening libraries, the lower MW and reduced H-bond acceptor count of the 3-oxa compound align better with lead-likeness guidelines (MW < 250, HBA ≤ 5), potentially offering superior starting points for optimization compared to the heavier 3-oxo analog.
